molecular formula C6H6ClN3O B13627474 6-chloro-N-hydroxypicolinimidamide

6-chloro-N-hydroxypicolinimidamide

Cat. No.: B13627474
M. Wt: 171.58 g/mol
InChI Key: UIUWXCOGAIVVMN-UHFFFAOYSA-N
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Description

6-Chloro-N-hydroxypicolinimidamide (CAS: 468068-39-5) is a pyridine derivative characterized by a chloro substituent at the 6-position and a hydroxylamidine functional group attached to the pyridine ring. This compound is structurally classified as a picolinimidamide, a subclass of pyridine derivatives known for their utility in medicinal chemistry and materials science.

The hydroxylamidine group (-NH-OH) confers unique reactivity, enabling participation in hydrogen bonding and coordination chemistry, which distinguishes it from other chloro-substituted pyridine derivatives.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-3-1-2-4(9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

UIUWXCOGAIVVMN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with hydroxylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide often involves large-scale chlorination processes followed by the introduction of the hydroxylamine group. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(z)-6-chloro-n’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (z)-6-chloro-n’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents CAS Number Key Features Reference
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide 6-Cl, N-methoxy-N-methyl, 5-pivalamido Not provided Bulky pivalamido group enhances steric hindrance
4-Chloro-N-phenylpicolinamide 4-Cl, N-phenyl Not provided Aromatic phenyl group enhances π-π interactions
6-(2-Fluorophenyl)picolinimidamide hydrochloride 6-Cl, 2-fluorophenyl, imidamide 359-83-1 Fluorine introduces electron-withdrawing effects

Analysis :

  • Substituent Position : The 6-chloro substitution in the target compound contrasts with 4-chloro derivatives (e.g., 4-Chloro-N-phenylpicolinamide), which may alter electronic distribution and binding affinity in biological targets.
  • Functional Groups: The hydroxylamidine group in 6-chloro-N-hydroxypicolinimidamide distinguishes it from analogs with methoxy (e.g., 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide) or pivalamido groups.

Imidamide Derivatives with Varied Substituents

Key Compounds:

Compound Name Substituents CAS Number Molecular Weight Reference
5-Methylpicolinimidamide hydrochloride 5-methyl, imidamide 6144-78-1 187.63 g/mol
3-(Trifluoromethyl)picolinimidamide 3-CF₃, imidamide 112736-11-5 205.13 g/mol
6-(Trifluoromethyl)picolinamide 6-CF₃, amide 22245-87-0 204.12 g/mol

Analysis :

  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) substituents (e.g., 3-(Trifluoromethyl)picolinimidamide) enhance electrophilicity, whereas the 6-chloro group in the target compound offers moderate electron withdrawal.

Chloro-Aromatic Compounds Beyond Pyridine Scaffolds

Example: 3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide ring with 3-chloro and N-phenyl groups.
  • Applications: Used as a monomer for polyimide synthesis, emphasizing its role in polymer chemistry .
  • Comparison : Unlike 6-chloro-N-hydroxypicolinimidamide, this compound lacks a reactive hydroxylamidine group, limiting its utility in metal coordination or nucleophilic reactions.

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